N'-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide
Description
Properties
Molecular Formula |
C9H10BrF2N3 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
N'-[5-bromo-4-(difluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H10BrF2N3/c1-15(2)5-14-8-3-6(9(11)12)7(10)4-13-8/h3-5,9H,1-2H3 |
InChI Key |
VNIAKEJEEBQNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(C(=C1)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Difluoromethyl)pyridin-2-amine Derivatives
A scalable and practical synthesis of 4-(difluoromethyl)pyridin-2-amine derivatives has been reported using a five-step process starting from inexpensive 4-methylpyridin-2-amine. Key points include:
- Radical bromination to introduce gem-dibromomethyl groups (low yield ~10%).
- Conversion of brominated intermediates to aldehydes using silver nitrate and dimethyl sulfoxide (~69% yield).
- Fluorination of aldehydes using diethylaminosulfur trifluoride (DAST).
- Final deprotection to yield the 4-(difluoromethyl)pyridin-2-amine.
However, this route involves hazardous reagents and small-scale reactions (<5 g), limiting industrial applicability.
Improved One-Pot Synthesis from Nitrile Precursors
A more practical, scalable method avoids hazardous fluorinating agents by starting from a nitrile intermediate:
- Reaction of (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile with methoxylamine hydrochloride in acetic acid.
- Followed by treatment with hydrobromic acid and zinc reduction.
- Workup includes basification, extraction, and crystallization to isolate 4-(difluoromethyl)pyridin-2-amine in 60-72% yield on scales up to kilograms.
This method is advantageous for large-scale synthesis due to safer reagents and higher yields.
Introduction of the N,N-Dimethylformimidamide Group at the 2-Position
The N,N-dimethylformimidamide moiety can be installed by formylation and subsequent amination steps on the 2-position amino group of the pyridine ring.
Conversion of Amino to Formimidamide
- The amino group at the 2-position of the pyridine ring can be converted to a formimidamide via reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or similar formylating agents.
- This reaction typically proceeds under mild conditions in solvents such as dichloromethane or ethanol, often at room temperature or slightly elevated temperatures.
- The formimidamide formation involves nucleophilic attack of the amino group on the activated formyl species, followed by elimination of methanol or other leaving groups.
Alternative Method: Amidination Using Formamidine Derivatives
- Another route involves direct amidination of the 2-amino group using formamidine acetate or related reagents in ethanol under controlled heating.
- This method has been used to prepare related pyrimidine and pyridine carboxamide derivatives with bromine substitution.
Preparation of 5-Bromo-4-substituted Pyridine Precursors
The bromine at the 5-position is typically introduced early in the synthesis or is present in the starting material.
Synthesis of 5-Bromopyridine Derivatives
- 5-Bromopyridine-4-carboxylic acid and related compounds can be prepared by bromination of pyridine derivatives or by condensation reactions involving mucobromic acid and formamidine acetate in ethanol under controlled temperature (45-50 °C), followed by workup and purification.
- Conversion of carboxylic acids to esters or acid chlorides using reagents such as oxalyl chloride or thionyl chloride facilitates further functionalization.
- These intermediates can be transformed into amines or other functional groups as needed.
Summary Table of Key Reactions and Conditions
| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Radical bromination | 4-Methylpyridin-2-amine | NBS, radical initiator | ~10 | Low yield, hazardous reagents |
| 2 | Aldehyde formation | Gem-dibromomethyl intermediate | AgNO3, DMSO | 69 | Moderate yield |
| 3 | Fluorination | Pyridine aldehyde | DAST | - | Hazardous fluorinating agent |
| 4 | One-pot amination/reduction | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile | Methoxylamine HCl, HBr, Zn | 60-72 | Scalable, safer reagents |
| 5 | Formimidamide formation | 4-(Difluoromethyl)pyridin-2-amine | DMF-DMA or formamidine acetate, EtOH | Variable | Mild conditions, nucleophilic substitution |
| 6 | Bromination / precursor synthesis | Pyridine derivatives | Mucobromic acid, NaOEt, EtOH, 45-50 °C | Moderate to high | Early stage installation of Br |
Research Findings and Considerations
- The use of 2,2-difluoroacetic anhydride as a fluorine source avoids direct use of hazardous fluorinating agents and enables safer scale-up.
- One-pot synthesis methods combining oxime formation, acid treatment, and zinc reduction improve yields and reduce steps.
- The bromine substituent is generally introduced early and retained through subsequent transformations due to its stability.
- Formimidamide installation is best achieved by mild formylation or amidination reactions to preserve sensitive functional groups.
- Purification typically involves extraction, drying over sodium sulfate, filtration through Celite, and crystallization from solvents like heptane or ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
N'-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide, also known by its CAS number 1927858-79-4, is a compound with potential biological activity, particularly in the field of cancer research. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The compound can be synthesized through various chemical pathways that involve the bromination of pyridine derivatives followed by the introduction of difluoromethyl and dimethylformimidamide groups. The general reaction scheme includes:
- Bromination of 4-(difluoromethyl)pyridin-2-amine.
- Reaction with dimethylformamide under controlled conditions to yield the final product.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells. The mechanism of action appears to involve the inhibition of fibroblast growth factor receptor 1 (FGFR1), a critical player in tumor proliferation and survival.
Table 1: IC50 Values Against NSCLC Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
These values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, with lower IC50 values suggesting higher potency .
The biological activity is primarily attributed to the compound's ability to induce apoptosis and arrest the cell cycle at the G2 phase in cancer cells. This is facilitated by:
- Inhibition of FGFR1 phosphorylation.
- Disruption of downstream signaling pathways involving PLCγ1 and ERK.
- Molecular docking studies indicated that the compound forms multiple hydrogen bonds with FGFR1, enhancing its binding affinity .
Case Studies
A notable case study involved the administration of this compound in a preclinical model of NSCLC, where it demonstrated not only reduced tumor growth but also improved survival rates compared to control groups. The study underscored its potential as a therapeutic agent in targeted cancer therapy.
Q & A
Q. What are the optimal synthetic routes for N'-(5-Bromo-4-(difluoromethyl)pyridin-2-yl)-N,N-dimethylformimidamide, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves coupling a halogenated pyridine precursor (e.g., 5-bromo-4-(difluoromethyl)pyridin-2-amine) with dimethylformamide dimethylacetal (DMF-DMA) under reflux in anhydrous toluene or xylene . Key parameters include:
- Temperature : 110–130°C for 12–24 hours.
- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency in halogen exchange reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy : Use , , and NMR to confirm substituent positions and electronic environments. The difluoromethyl group () shows distinct splitting patterns in NMR .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (expected m/z ~315–320).
- X-ray Crystallography : Employ SHELX software for structure refinement. Key metrics: R-factor < 0.05, bond length/angle deviations < 0.01 Å/1° .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Given its pyridine and difluoromethyl motifs (common in kinase inhibitors), design assays targeting:
- Enzyme Inhibition : Kinase profiling (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Modeling Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.
- Key Analyses :
- Transition States : Identify intermediates in Pd-catalyzed coupling reactions (e.g., oxidative addition/reductive elimination steps) .
- Charge Distribution : Analyze Mulliken charges to predict nucleophilic/electrophilic sites. The difluoromethyl group () exhibits strong electron-withdrawing effects, stabilizing adjacent carbocations .
Q. How does the compound’s stability vary under different pH and solvent conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (25–40°C, pH 1–13 buffers). Monitor via HPLC:
- Acidic Conditions (pH 1–3): Hydrolysis of the formimidamide group may occur.
- Basic Conditions (pH >10): Dehalogenation of the bromopyridine moiety is possible .
- Solvent Compatibility : Test solubility in DMSO, DMF, and THF. Polar aprotic solvents enhance stability during storage at –20°C .
Q. What strategies optimize multi-step synthesis for scalability in academic labs?
Methodological Answer:
- Stepwise Optimization :
- Halogenation : Use NBS (N-bromosuccinimide) in CCl₄ for regioselective bromination .
- Coupling Reactions : Replace traditional reflux with microwave-assisted synthesis (150°C, 30 min) to reduce side products .
- Workflow Integration : Employ inline FTIR to monitor reaction progress and automate quenching/purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
